molecular formula C7H14IN3O2 B14219669 3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium iodide CAS No. 828268-68-4

3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium iodide

Cat. No.: B14219669
CAS No.: 828268-68-4
M. Wt: 299.11 g/mol
InChI Key: ATUIEPYPDGJXBW-UHFFFAOYSA-N
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Description

3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium iodide is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of an ethyl group, two methyl groups, a nitro group, and an iodide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the nitro group: Nitration of the imidazole ring can be carried out using nitric acid or a mixture of nitric acid and sulfuric acid.

    Alkylation: The ethyl and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Quaternization: The final step involves the quaternization of the imidazole nitrogen with methyl iodide to form the iodide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperatures and pressures to ensure high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Sodium chloride, sodium bromide, sodium hydroxide.

Major Products

    Reduction: Amino derivatives of the imidazole ring.

    Substitution: Corresponding halide or hydroxide salts.

Scientific Research Applications

3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium iodide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also bind to metal ions and other biomolecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethylimidazolium iodide
  • 1-Ethyl-3-methylimidazolium iodide
  • 4-Nitroimidazole derivatives

Uniqueness

3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to the presence of both ethyl and methyl groups along with a nitro group, which imparts distinct chemical and biological properties. Its iodide salt form also enhances its solubility and reactivity compared to other similar compounds.

Properties

CAS No.

828268-68-4

Molecular Formula

C7H14IN3O2

Molecular Weight

299.11 g/mol

IUPAC Name

3-ethyl-1,2-dimethyl-4-nitro-1,2-dihydroimidazol-1-ium;iodide

InChI

InChI=1S/C7H13N3O2.HI/c1-4-9-6(2)8(3)5-7(9)10(11)12;/h5-6H,4H2,1-3H3;1H

InChI Key

ATUIEPYPDGJXBW-UHFFFAOYSA-N

Canonical SMILES

CCN1C([NH+](C=C1[N+](=O)[O-])C)C.[I-]

Origin of Product

United States

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